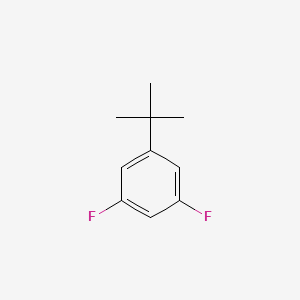

1-Tert-butyl-3,5-difluorobenzene

Descripción

BenchChem offers high-quality 1-Tert-butyl-3,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-3,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H12F2 |

|---|---|

Peso molecular |

170.2 g/mol |

Nombre IUPAC |

1-tert-butyl-3,5-difluorobenzene |

InChI |

InChI=1S/C10H12F2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 |

Clave InChI |

HLJSXPYZNFMWFI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)F)F |

SMILES canónico |

CC(C)(C)C1=CC(=CC(=C1)F)F |

Origen del producto |

United States |

An In-depth Technical Guide to 1-Tert-butyl-3,5-difluorobenzene

This guide provides a comprehensive technical overview of 1-Tert-butyl-3,5-difluorobenzene, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, applications, and safety considerations of this versatile fluorinated aromatic compound.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The presence of fluorine can modulate a molecule's metabolic stability, bioavailability, and binding affinity for its biological target.[1][2] 1-Tert-butyl-3,5-difluorobenzene (CAS No. 342822-68-8 ) has emerged as a valuable intermediate due to the unique combination of a bulky tert-butyl group and the electron-withdrawing fluorine atoms on the aromatic ring.[] This substitution pattern imparts specific steric and electronic properties that are highly desirable in the design of novel therapeutics and advanced materials.[1][]

The tert-butyl group, while increasing lipophilicity, can also provide a steric shield, influencing the molecule's conformation and protecting it from metabolic degradation.[4] The difluoro substitution pattern not only enhances metabolic stability but also alters the acidity of adjacent protons and influences non-covalent interactions, which are critical for drug-receptor binding. This guide will explore the practical aspects of utilizing this important chemical entity.

Synthesis and Mechanistic Considerations

The synthesis of 1-tert-butyl-3,5-difluorobenzene typically involves the introduction of the tert-butyl group onto a pre-existing difluorinated aromatic ring. A common and effective method is the Friedel-Crafts alkylation of 1,3-difluorobenzene.

Synthetic Protocol: Friedel-Crafts Alkylation

This protocol describes a representative procedure for the synthesis of 1-tert-butyl-3,5-difluorobenzene.

Materials:

-

1,3-Difluorobenzene

-

tert-Butyl bromide (or tert-butanol/tert-butyl chloride)

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride in portions. Rationale: The dissolution of AlCl₃ is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

-

Substrate Addition: To the cooled suspension, add 1,3-difluorobenzene dropwise.

-

Alkylation: Slowly add tert-butyl bromide to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice. Rationale: This hydrolyzes the aluminum chloride catalyst and separates it from the organic product.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Rationale: The bicarbonate wash neutralizes any remaining acidic components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 1-tert-butyl-3,5-difluorobenzene.

Alternative Synthetic Strategies

An alternative approach involves the Grignard reaction between a difluorophenyl magnesium halide and a tert-butylating agent. For instance, 1-bromo-3,5-difluorobenzene can be converted to the corresponding Grignard reagent, which is then reacted with a suitable tert-butyl electrophile.[5] The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of 1-tert-butyl-3,5-difluorobenzene via Friedel-Crafts alkylation.

Physicochemical Properties

The key physicochemical properties of 1-tert-butyl-3,5-difluorobenzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 342822-68-8 | |

| Molecular Formula | C₁₀H₁₂F₂ | |

| Molecular Weight | 170.20 g/mol | |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)F)F | |

| InChI Key | HLJSXPYZNFMWFI-UHFFFAOYSA-N |

Applications in Research and Development

1-Tert-butyl-3,5-difluorobenzene serves as a crucial building block in the synthesis of complex organic molecules for various applications.

Medicinal Chemistry and Drug Discovery

The primary application of this compound is in the synthesis of active pharmaceutical ingredients (APIs).[1] The difluorinated phenyl ring can act as a bioisostere for other chemical groups, improving the metabolic stability and pharmacokinetic profile of a drug candidate. The tert-butyl group can provide steric hindrance to prevent unwanted metabolic reactions or to enforce a specific conformation required for high-affinity binding to a biological target.

Agrochemicals

Similar to its role in pharmaceuticals, this compound is also utilized in the development of new agrochemicals. The introduction of the fluorinated tert-butylphenyl moiety can lead to more potent and selective herbicides, insecticides, and fungicides.[1]

Materials Science

The unique electronic properties imparted by the fluorine atoms make 1-tert-butyl-3,5-difluorobenzene a valuable precursor in the synthesis of specialty materials, such as liquid crystals and organic light-emitting diodes (OLEDs).[]

Safety and Handling

General Hazards (based on related compounds):

-

Flammability: Likely to be a flammable liquid and vapor.[6] Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[7]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

-

Avoid breathing vapors or mists.

-

In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

1-Tert-butyl-3,5-difluorobenzene is a strategically important building block in the fields of medicinal chemistry, agrochemical research, and materials science. Its unique structural features provide a powerful tool for chemists to fine-tune the properties of molecules for specific applications. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

-

Angene Chemical. Safety Data Sheet for tert-Butyl 3,5-difluorobenzoate. [Link]

-

PubChem. 1-Butyl-3,5-difluorobenzene. [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

PubChem. tert-Butyl 3,5-difluorobenzoate. [Link]

-

National Center for Biotechnology Information. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]

-

SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 6. tcichemicals.com [tcichemicals.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

1-Tert-Butyl-3,5-Difluorobenzene: Physicochemical Profiling and Synthetic Applications in Drug Development

Executive Summary

In the landscape of modern drug discovery and materials science, fluorinated aromatic building blocks are indispensable. 1-Tert-butyl-3,5-difluorobenzene represents a highly specialized scaffold that combines the steric bulk of a tert-butyl group with the electronic modulation of two meta-positioned fluorine atoms. With a molecular formula of C10H12F2 and a molecular weight of 170.20 g/mol [], this compound is engineered to provide metabolic resistance, enhanced lipophilicity, and precise regiocontrol during late-stage functionalization. This technical guide details its physicochemical properties, structural rationale in drug design, and provides field-validated protocols for its synthetic manipulation.

Physicochemical & Structural Data

Understanding the baseline metrics of 1-tert-butyl-3,5-difluorobenzene is critical for predicting its behavior in both biological systems and synthetic reactors. The data below summarizes its core profile[][2]:

| Property | Value | Causality / Synthetic Significance |

| Chemical Name | 1-tert-butyl-3,5-difluorobenzene | Core scaffold for specialized active pharmaceutical ingredients (APIs). |

| CAS Registry Number | 342822-68-8 | Unique identifier for the tert-butyl isomer[]. |

| Molecular Formula | C10H12F2 | Dictates a high F-to-C ratio, directly impacting the compound's LogP[]. |

| Molecular Weight | 170.20 g/mol | Low molecular weight allows for downstream additions without exceeding Lipinski's Rule of 5[]. |

| Appearance | Clear, colorless liquid | Typical for non-highly conjugated, low-molecular-weight fluoroarenes. |

| Solubility | Soluble in THF, DCM, Hexanes | Highly lipophilic; completely miscible in aprotic organic solvents. |

Mechanistic Rationale in Drug Design

The architectural design of 1-tert-butyl-3,5-difluorobenzene is not arbitrary; it is a masterclass in steric and electronic engineering for medicinal chemists.

-

Steric Shielding (The tert-Butyl Effect): The bulky tert-butyl group at the C1 position acts as a steric umbrella. In biological systems, this prevents cytochrome P450 enzymes from accessing adjacent positions (C2 and C6) for oxidative metabolism.

-

Electronic Modulation (The Difluoro Effect): Fluorine is the most electronegative element. Placing two fluorine atoms at the C3 and C5 positions strongly withdraws electron density from the aromatic ring via inductive effects (-I). This lowers the HOMO/LUMO energy levels of the ring, making it highly resistant to electrophilic attack but exceptionally primed for nucleophilic aromatic substitution (SNAr) and Directed ortho-Metalation (DoM)[3].

Advanced Synthetic Workflows: Directed ortho-Metalation (DoM)

The most powerful synthetic application of 1-tert-butyl-3,5-difluorobenzene is its functionalization at the C4 position (the carbon flanked by the two fluorine atoms). The synergistic inductive electron withdrawal from both the C3 and C5 fluorines drastically lowers the pKa of the C4 proton.

When treated with a strong alkyllithium base (e.g., n-butyllithium), the compound undergoes rapid and highly regioselective Directed ortho-Metalation (DoM) to form a 4-lithio intermediate[3]. This intermediate can then be trapped by a vast array of electrophiles (borates, aldehydes, carbon dioxide) to generate complex, tetra-substituted arenes.

Mechanistic pathway of Directed ortho-Metalation (DoM) at the highly acidic C4 position.

Experimental Protocol: Regioselective C4-Borylation via DoM

To ensure reproducibility and trustworthiness, the following protocol for the synthesis of (4-(tert-butyl)-2,6-difluorophenyl)boronic acid is designed as a self-validating system.

Reagents:

-

1-tert-butyl-3,5-difluorobenzene (1.0 equiv, 10 mmol, 1.70 g)

-

n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol, 4.2 mL)

-

Triisopropyl borate (B(OiPr)3) (1.5 equiv, 15 mmol, 3.45 mL)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology:

-

System Preparation (Crucial for causality): Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Rationale: Organolithium reagents are violently reactive with moisture and oxygen. The inert atmosphere is non-negotiable.

-

Solvent and Substrate Addition: Inject 40 mL of anhydrous THF and 1.70 g of 1-tert-butyl-3,5-difluorobenzene. Cool the flask to -78 °C using a dry ice/acetone bath. Rationale: THF acts as a coordinating solvent, breaking up the n-BuLi hexamers into more reactive monomers. The cryogenic temperature (-78 °C) is vital to prevent the highly reactive aryllithium intermediate from undergoing benzyne formation or attacking the THF solvent.

-

Lithiation (Self-Validating Step): Slowly add n-BuLi (4.2 mL) dropwise over 15 minutes down the side of the flask to pre-cool the reagent. Stir for 1 hour at -78 °C. Validation: The solution should develop a pale, translucent yellow tint, confirming the formation of the stabilized 4-lithio species. If the solution turns dark brown, localized warming has occurred, indicating decomposition.

-

Electrophilic Quench: Rapidly inject triisopropyl borate (3.45 mL) in one portion. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Rationale: B(OiPr)3 is chosen over B(OMe)3 because the bulky isopropyl groups prevent over-addition (which would form unwanted borinic acids).

-

Workup and Hydrolysis: Quench the reaction with 1M HCl (20 mL) and stir vigorously for 30 minutes to hydrolyze the borate ester to the free boronic acid. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Step-by-step experimental workflow for cryogenic lithiation and functionalization.

Conclusion

1-Tert-butyl-3,5-difluorobenzene is far more than a simple solvent or basic reagent; it is a highly programmable chemical building block. Its precise molecular weight (170.20 g/mol ) and formula (C10H12F2) encapsulate a structure perfectly balanced between steric hindrance and electronic activation[]. By mastering protocols like Directed ortho-Metalation, synthetic chemists can leverage this molecule to construct advanced pharmaceutical APIs and novel materials with unparalleled regiocontrol.

References

-

Journal of the American Chemical Society (ACS). "Multiple Hydrogen/Lithium Interconversions at the Same Benzene Nucleus: Two at the Most." (2001). Retrieved from: [Link]

-

PubChem - NIH. "1-Butyl-3,5-difluorobenzene | C10H12F2 | CID 18521104." Retrieved from:[Link]

Sources

Technical Guide to 5-tert-butyl-1,3-difluorobenzene: Nomenclature, Synthesis, and Applications

Topic: 5-tert-butyl-1,3-difluorobenzene Synonyms and Nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-tert-butyl-1,3-difluorobenzene (CAS 342822-68-8) is a specialized fluorinated aromatic intermediate used primarily in medicinal chemistry and materials science. Its structural uniqueness lies in the meta-substitution pattern of two fluorine atoms combined with a bulky tert-butyl group at the 5-position. This specific arrangement creates a scaffold that is electronically deactivated yet sterically demanding, making it a valuable bioisostere for phenyl rings in drug design to improve metabolic stability and lipophilicity.

This guide provides a definitive reference for the nomenclature, verified synthesis pathways, and application logic of this compound, moving beyond basic database entries to actionable laboratory insights.

Nomenclature and Identification

Accurate identification is critical due to the potential for confusion with isomers such as 1-butyl-3,5-difluorobenzene (n-butyl analog) or 2-fluoro-variants.

Standardized Nomenclature

While "5-tert-butyl-1,3-difluorobenzene" is the common name used by chemists to emphasize the symmetric fluorine placement, the preferred IUPAC name prioritizes the alkyl group alphabetically or by lowest locant rules depending on the specific indexing authority.

| Identification System | Value / Name | Notes |

| IUPAC Name | 1-tert-butyl-3,5-difluorobenzene | Preferred for indexing. Substituents are numbered 1, 3, 5. |

| Common Name | 5-tert-butyl-1,3-difluorobenzene | Emphasizes the meta-difluoro relationship relative to the alkyl group. |

| CAS Registry Number | 342822-68-8 | Unique identifier for the specific tert-butyl isomer. |

| InChI Key | HLJSXPYZNFMWFI-UHFFFAOYSA-N | Standard hash for database integration. |

| Canonical SMILES | CC(C)(C)C1=CC(F)=CC(F)=C1 | Machine-readable string. |

| Molecular Formula | C₁₀H₁₂F₂ | |

| Molecular Weight | 170.20 g/mol |

Synonyms and Trade Names

-

1,3-Difluoro-5-tert-butylbenzene

-

Benzene, 1-(1,1-dimethylethyl)-3,5-difluoro-

-

5-t-Butyl-1,3-difluorobenzene

Chemical Structure and Properties

The molecule features a 1,3,5-substitution pattern (sym-trisubstituted). The tert-butyl group acts as a "fat" lipophilic anchor, while the two fluorine atoms withdraw electron density from the ring, lowering the pKa of any potential adjacent protons and modulating the quadrupole moment.

Electronic and Steric Profile

-

Electronic Effect: The two fluorine atoms at positions 3 and 5 exert a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution (EAS).

-

Steric Effect: The bulky tert-butyl group at position 1 hinders approach to the ortho positions (2 and 6), directing metabolic enzymes or chemical reagents to the para position (position 4), which is flanked by the two fluorines.

-

Metabolic Stability: The C-F bonds are metabolically robust.[1] Replacing C-H bonds with C-F at the 3 and 5 positions blocks common metabolic soft spots (CYP450 oxidation), extending the half-life of drug candidates.

Figure 1: Impact of the 5-tert-butyl-1,3-difluorobenzene scaffold on pharmacological parameters.

Synthesis Protocols

Direct alkylation of 1,3-difluorobenzene with tert-butyl chloride is not recommended because the directing effects of fluorine (ortho/para) favor substitution at the 4-position (between the fluorines) or 2-position, rather than the desired 5-position (meta to both fluorines).

The most reliable route utilizes a Nickel-Catalyzed Kumada Cross-Coupling starting from 1-bromo-3,5-difluorobenzene. This method avoids isomerization and ensures regiochemical purity.

Protocol: Ni-Catalyzed Cross-Coupling

Reaction: 1-bromo-3,5-difluorobenzene + tert-butylmagnesium chloride

Reagents:

-

Substrate: 1-bromo-3,5-difluorobenzene (CAS 461-96-1)

-

Nucleophile: tert-Butylmagnesium chloride (2.0 M in THF)

-

Catalyst: NiCl₂(H₂O)₁.₅ (Ligand-free conditions) or Ni(cod)₂/NHC ligand

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen.

-

Catalyst Loading: Add NiCl₂(H₂O)₁.₅ (2.5 mol%) to the flask.

-

Substrate Addition: Add 1-bromo-3,5-difluorobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate). Cool the mixture to -10°C.

-

Grignard Addition: Slowly add tert-butylmagnesium chloride (1.2 - 1.5 equiv) dropwise via syringe pump to control the exotherm. The solution will turn dark (black/brown) indicating active Ni(0)/Ni(I) species.

-

Reaction: Stir at -10°C to 0°C for 30–60 minutes. Monitor by GC-MS or TLC (Hexanes).

-

Note: Low temperature is crucial to prevent

-hydride elimination of the tert-butyl group which would lead to isobutylene and reduced arene byproducts.

-

-

Quench: Carefully quench with saturated aqueous NH₄Cl.

-

Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes or Pentane). The product is a non-polar liquid/low-melting solid.

Figure 2: Nickel-catalyzed Kumada coupling pathway for regioselective synthesis.

Applications in Drug Discovery

The 5-tert-butyl-1,3-difluorobenzene moiety is a classic "scaffold hop" for the 3,5-dichlorophenyl or 3,5-bis(trifluoromethyl)phenyl groups often found in NK1 antagonists, kinase inhibitors, and liquid crystals.

Bioisosteric Rationale

-

Lipophilicity Modulation: The tert-butyl group adds significant lipophilicity (

LogP ~ +2.0) without the electronic withdrawal of a -CF3 group. This is useful when a drug candidate is too polar to cross the blood-brain barrier. -

Metabolic Blocking: In many lead compounds, the para-position of a phenyl ring is a site of rapid metabolic hydroxylation. The 3,5-difluoro motif protects the ring from oxidation while the bulky tert-butyl group sterically shields the 4-position.

Material Science (Liquid Crystals)

Fluorinated benzenes with alkyl tails are fundamental components of nematic liquid crystal mixtures. The high polarity of the C-F bonds perpendicular to the ring axis (negative dielectric anisotropy) is essential for Vertical Alignment (VA) mode displays.

References

-

BOC Sciences. 1-tert-Butyl-3,5-difluorobenzene Product Entry (CAS 342822-68-8). Retrieved from

-

PubChem. 1-Butyl-3,5-difluorobenzene (Isomer Comparison). National Library of Medicine. Retrieved from

-

Sommer, H. et al. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. (Methodology for t-Butyl coupling).[2][3] Tetrahedron Letters.

-

BenchChem. Synthesis and Troubleshooting of 3,5-Difluorotoluene and derivatives. Retrieved from

-

Moffitt Cancer Center. Development of t-BuSF reagents for sulfur-fluoride exchange. (Context on t-butyl/fluorine chemistry). Retrieved from

Sources

A Comprehensive Technical Guide on the Core Differences Between 1-Tert-butyl-3,5-difluorobenzene and 1,3,5-trifluorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the structural, physical, and chemical distinctions between 1-tert-butyl-3,5-difluorobenzene and 1,3,5-trifluorobenzene. As crucial building blocks in modern chemical synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors, a nuanced understanding of their properties is paramount for strategic molecular design. This document will explore their synthesis, reactivity, and applications, offering insights into how the substitution of a fluorine atom with a sterically demanding tert-butyl group fundamentally alters the molecule's behavior and utility.

Introduction: The Strategic Interplay of Sterics and Electronics

The judicious incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] 1,3,5-Trifluorobenzene stands as a archetypal fluorinated aromatic scaffold, valued for its chemical stability and defined reactivity.[3] Conversely, 1-tert-butyl-3,5-difluorobenzene presents a fascinating case study in the interplay between electronic effects and steric hindrance. The replacement of a fluorine atom with a bulky tert-butyl group introduces significant conformational constraints and alters the electronic landscape of the aromatic ring. This guide will dissect these differences to provide a clear rationale for the selection of each compound in specific research and development contexts.

Comparative Physicochemical Properties

The distinct substitution patterns of these two compounds give rise to significant differences in their physical properties, which in turn dictate their behavior in various applications.

| Property | 1-tert-butyl-3,5-difluorobenzene | 1,3,5-trifluorobenzene |

| Molecular Formula | C₁₀H₁₂F₂[] | C₆H₃F₃[3] |

| Molecular Weight | 170.20 g/mol [5] | 132.08 g/mol [6] |

| Boiling Point | Not explicitly found; expected to be significantly higher than 1,3,5-trifluorobenzene | 75-76 °C |

| Melting Point | Not explicitly found; likely a liquid at room temperature | -5.5 °C |

| Density | Not explicitly found; likely less dense than 1,3,5-trifluorobenzene | 1.277 g/mL at 25 °C |

| Appearance | Colorless to almost colorless clear liquid (based on similar compounds) | Colorless to almost colorless clear liquid[3] |

The most notable distinctions arise from the presence of the large tert-butyl group. This substituent significantly increases the molecular weight and is expected to lead to a much higher boiling point due to increased van der Waals forces. In contrast, the high symmetry of 1,3,5-trifluorobenzene contributes to its relatively low melting point.

Synthetic Methodologies: Pathways to Key Scaffolds

The synthetic routes to these compounds are tailored to their specific substitution patterns and the reactivity of their precursors.

Synthesis of 1,3,5-trifluorobenzene

1,3,5-Trifluorobenzene is commonly synthesized from 1,3,5-trichlorobenzene via a halogen-exchange (Halex) reaction. This process typically involves heating 1,3,5-trichlorobenzene with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane.[7] The reaction may also be facilitated by a phase transfer catalyst.[8]

Illustrative Synthetic Workflow for 1,3,5-trifluorobenzene:

Caption: Halogen-exchange reaction for the synthesis of 1,3,5-trifluorobenzene.

Exemplary Protocol: Halogen-Exchange Reaction [7]

-

In an autoclave, charge 1,3,5-trichlorobenzene, sulfolane, and dry potassium fluoride.

-

Add a suitable catalyst, such as 3-nitro-N,N-dimethylbenzamide.

-

Seal the autoclave and heat the mixture to 220°C for an extended period (e.g., 48 hours).

-

After cooling, the product is isolated by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Further purification can be achieved by fractional distillation to separate the desired product from any partially fluorinated byproducts.

Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent like sulfolane is crucial for dissolving the reactants and facilitating the nucleophilic substitution of chloride with fluoride. The high reaction temperature is necessary to overcome the activation energy for this exchange on the relatively unreactive aromatic ring.

Synthesis of 1-tert-butyl-3,5-difluorobenzene

The synthesis of 1-tert-butyl-3,5-difluorobenzene can be achieved through various methods, often starting from a difluorinated precursor. One common approach involves the diazotization of 3,5-difluoroaniline to form a diazonium salt, which is then subjected to a Sandmeyer-type reaction.[9][10]

Illustrative Synthetic Workflow for a Precursor to 1-tert-butyl-3,5-difluorobenzene:

Caption: Synthesis of a key precursor, 1-bromo-3,5-difluorobenzene.

Exemplary Protocol: Synthesis of 1-Bromo-3,5-difluorobenzene (a key intermediate) [9]

-

3,5-Difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr) to form the corresponding diazonium salt.

-

This diazonium salt is then reacted with HBr in the presence of copper(I) bromide (CuBr) to yield 1-bromo-3,5-difluorobenzene.

-

The resulting 1-bromo-3,5-difluorobenzene can then undergo further reactions, such as a Grignard reaction followed by alkylation, to introduce the tert-butyl group.

Causality Behind Experimental Choices: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halogen. The use of a copper catalyst is essential for the decomposition of the diazonium salt and the formation of the aryl halide.

Reactivity and Mechanistic Insights

The electronic nature of the substituents profoundly influences the reactivity of the aromatic ring.

-

1,3,5-Trifluorobenzene: The three highly electronegative fluorine atoms render the aromatic ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution. This reactivity makes it a versatile intermediate for synthesizing various fluorinated compounds.[3]

-

1-tert-butyl-3,5-difluorobenzene: The two fluorine atoms are electron-withdrawing, while the tert-butyl group is weakly electron-donating through an inductive effect.[11] This results in a more complex reactivity profile. The tert-butyl group also exerts significant steric hindrance, which can direct incoming reagents to specific positions on the ring.[11]

Logical Relationship of Directive Effects in Electrophilic Aromatic Substitution:

Caption: Directive influences on electrophilic aromatic substitution.

Applications in Research and Development

The unique properties of these compounds lead to their use in distinct and sometimes overlapping fields.

Applications of 1,3,5-Trifluorobenzene

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its ability to undergo sequential nucleophilic substitutions allows for the controlled introduction of various functional groups. It is also used in materials science for the development of advanced materials like coatings and polymers with enhanced chemical resistance and thermal stability.[3] Furthermore, it has found application as an electrolyte additive in lithium-ion batteries to improve thermal stability and create a beneficial solid electrolyte interface.[12]

Applications of 1-tert-butyl-3,5-difluorobenzene

This molecule is utilized as a reagent in the synthesis of specialized fluorinated aromatic compounds.[] The presence of the tert-butyl group can be leveraged in drug design to enhance lipophilicity, block metabolic pathways, or enforce a specific molecular conformation for optimal target binding. The strategic placement of the tert-butyl group in conjunction with fluorine atoms allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1] Difluorobenzene derivatives, in general, are widely used as intermediates in the synthesis of pharmaceuticals, functional materials, and pesticides.[13]

Conclusion

The choice between 1-tert-butyl-3,5-difluorobenzene and 1,3,5-trifluorobenzene is a strategic one, dictated by the desired properties of the final product. 1,3,5-Trifluorobenzene offers a symmetrical, electron-deficient scaffold ideal for nucleophilic substitution reactions. In contrast, 1-tert-butyl-3,5-difluorobenzene provides a unique combination of electronic modulation and steric control, making it a valuable tool for the nuanced design of complex organic molecules. A thorough understanding of their synthesis, reactivity, and physical properties is essential for their effective application in innovative research and development endeavors.

References

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3,5-difluorobenzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3,5-Trifluorobenzene (CAS 372-38-3). Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]

-

Wang, X., Zeng, Z., Zhang, H., Qin, M., Zhu, Y., & Xie, J. (2023). 1,3,5-Trifluorobenzene, an electrolyte additive with high thermal stability and superior film-forming properties for lithium-ion batteries. Chemical Communications, 59(86), 12981-12984. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]

-

PubMed Central. (n.d.). Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides. Retrieved from [Link]

-

arXiv.org. (2025, September 18). Tuning Molecular Motors with Tert-Butyl and Fluorinated Tert-Butyl Groups. Retrieved from [Link]

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.

-

PubMed Central. (2023, September 8). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butyl-3,5-difluorobenzene. Retrieved from [Link]

-

SciSpace. (2004, June 2). Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). Retrieved from [Link]

-

ZHEJIANG XIESHI NEW MATERIAL CO., LTD. (n.d.). What are the main areas of application for Difluorobenzene Series products?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 5. 1-Butyl-3,5-difluorobenzene | C10H12F2 | CID 18521104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 10. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 1,3,5-Trifluorobenzene, an electrolyte additive with high thermal stability and superior film-forming properties for lithium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. xieshichem.com [xieshichem.com]

Application Note: Regioselective Functionalization of 1-Tert-butyl-3,5-difluorobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Structural Causality

1-Tert-butyl-3,5-difluorobenzene is a highly versatile fluorinated building block used extensively in the design of specialty materials, agrochemicals, and active pharmaceutical ingredients (APIs). The strategic placement of a bulky tert-butyl group and two highly electronegative fluorine atoms creates a unique electronic and steric environment. Understanding the causality behind its reactivity is essential for achieving high regioselectivity during functionalization.

The molecule presents three distinct pathways for functionalization, governed by the interplay of steric hindrance and inductive effects:

-

Directed Ortho Metalation (DoM): The C4 proton (flanked by two fluorine atoms) is highly acidic due to the strong inductive electron-withdrawing effect of the halogens.

-

C–H Borylation: Transition metal-catalyzed activation is sterically driven. The massive tert-butyl group at C1 completely shields the C2 and C6 positions, forcing activation to occur at the less hindered C4 position.

-

Nucleophilic Aromatic Substitution (SNAr): The C3 and C5 fluorines can act as leaving groups, though the lack of a strong resonance-withdrawing group requires forcing conditions.

Fig 1: Regioselectivity map for 1-tert-butyl-3,5-difluorobenzene functionalization.

Pathway A: Directed Ortho Metalation (DoM) at C4

Mechanistic Insights

Lithiation of 1-tert-butyl-3,5-difluorobenzene is a kinetically controlled process. The two fluorine atoms act as Directed Metalation Groups (DMGs) via their strong inductive effect, lowering the pKa of the C4 proton [1]. The tert-butyl group at C1 provides immense steric bulk (A-value ≈ 4.8 kcal/mol), effectively blocking any competitive deprotonation at C2 or C6. Consequently, treatment with n-butyllithium (n-BuLi) at cryogenic temperatures yields the C4-lithiated species with >99% regioselectivity [2].

Quantitative Data: Electrophile Scope

| Electrophile | Quench Reagent | Product | Temp (°C) | Isolated Yield (%) |

| CO₂ (Dry Ice) | 1M HCl | 4-tert-butyl-2,6-difluorobenzoic acid | -78 to RT | 88% |

| DMF | aq. NH₄Cl | 4-tert-butyl-2,6-difluorobenzaldehyde | -78 to RT | 82% |

| Iodine (I₂) | Na₂S₂O₃ | 1-tert-butyl-3,5-difluoro-4-iodobenzene | -78 to RT | 91% |

| B(OMe)₃ | aq. HCl | (4-tert-butyl-2,6-difluorophenyl)boronic acid | -78 to RT | 76% |

Self-Validating Experimental Protocol: C4-Formylation

Reagents: 1-tert-butyl-3,5-difluorobenzene (1.0 equiv, 10 mmol), n-BuLi (1.1 equiv, 2.5 M in hexanes), anhydrous DMF (1.5 equiv), anhydrous THF (30 mL).

-

Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Add 1-tert-butyl-3,5-difluorobenzene (1.70 g, 10 mmol) and anhydrous THF (30 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to -78 °C.

-

Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise via a syringe pump over 15 minutes.

-

Self-Validation Checkpoint: Monitor the internal temperature. It must not exceed -70 °C. A successful lithiation is indicated by a subtle shift to a pale yellow solution. If the solution turns dark brown, localized overheating has occurred, leading to THF degradation or benzyne formation.

-

-

Maturation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

-

Electrophilic Quench: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise. Stir for an additional 30 minutes at -78 °C.

-

Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Fig 2: Step-by-step workflow for the Directed Ortho Metalation (DoM) procedure.

Pathway B: Iridium-Catalyzed C–H Borylation

Mechanistic Insights

Unlike DoM, which is driven by electronic acidity, Iridium-catalyzed C–H borylation is governed almost entirely by steric factors. The active catalyst, typically generated in situ from [Ir(OMe)(cod)]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), requires an unhindered approach to the aromatic ring. Because the van der Waals radius of fluorine (1.47 Å) is vastly smaller than that of a tert-butyl group, the catalyst selectively activates the C4–H bond over the C2–H or C6–H bonds.

Self-Validating Experimental Protocol: C4-Borylation

Reagents: 1-tert-butyl-3,5-difluorobenzene (1.0 equiv, 5 mmol), Bis(pinacolato)diboron (B₂pin₂, 0.55 equiv, 2.75 mmol),[Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), anhydrous Hexane (15 mL).

-

Catalyst Activation: In a nitrogen-filled glovebox, combine[Ir(OMe)(cod)]₂ (50 mg, 0.075 mmol), dtbpy (40 mg, 0.15 mmol), and B₂pin₂ (698 mg, 2.75 mmol) in a 50 mL Schlenk tube.

-

Solvent & Substrate Addition: Add anhydrous hexane (15 mL) followed by 1-tert-butyl-3,5-difluorobenzene (851 mg, 5 mmol).

-

Self-Validation Checkpoint: The solution should immediately turn a deep, dark red/brown color upon mixing the Ir-precursor, ligand, and B₂pin₂, confirming the formation of the active Ir(III)-trisboryl catalytic species.

-

-

Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.

-

Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. The resulting crude 4-tert-butyl-2,6-difluorophenylboronic acid pinacol ester can be purified by recrystallization from pentane.

Pathway C: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insights

Because the two fluorine atoms in 1-tert-butyl-3,5-difluorobenzene are meta to each other, they cannot stabilize a Meisenheimer complex via resonance. Substitution at C3 or C5 relies entirely on the inductive withdrawal of the halogens. As a result, this substrate is highly resistant to mild nucleophiles. Successful SNAr requires forcing conditions: high temperatures (>100 °C), polar aprotic solvents (DMSO, DMF), and strong nucleophiles (e.g., alkoxides, secondary cyclic amines).

Self-Validating Experimental Protocol: Amination at C3

Reagents: 1-tert-butyl-3,5-difluorobenzene (1.0 equiv, 5 mmol), Morpholine (3.0 equiv, 15 mmol), K₂CO₃ (2.0 equiv, 10 mmol), anhydrous DMSO (10 mL).

-

Assembly: In a heavy-walled pressure vial, combine 1-tert-butyl-3,5-difluorobenzene (851 mg, 5 mmol), Morpholine (1.3 mL, 15 mmol), and finely powdered K₂CO₃ (1.38 g, 10 mmol) in anhydrous DMSO (10 mL).

-

Heating: Seal the vial and heat the vigorously stirring mixture to 130 °C in an oil bath for 24 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material is highly non-polar (high Rf). The appearance of a UV-active, more polar spot confirms the formation of the mono-substituted product (4-(3-tert-butyl-5-fluorophenyl)morpholine). If the starting material persists unreacted, verify that the DMSO is strictly anhydrous, as trace water will hydrolyze the substrate to the corresponding phenol at these temperatures.

-

-

Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 20 mL). Wash the combined organic layers extensively with water (5 x 20 mL) to remove DMSO, dry over MgSO₄, and concentrate.

References

-

Schlosser, M., et al. "Multiple Hydrogen/Lithium Interconversions at the Same Benzene Nucleus: Two at the Most." Journal of the American Chemical Society.[Link]

Application Note: 1-Tert-butyl-3,5-difluorobenzene in Next-Generation Agrochemical Synthesis

This Application Note is designed for research scientists and process chemists in the agrochemical sector. It details the strategic utilization of 1-Tert-butyl-3,5-difluorobenzene (CAS 102466-99-9) as a high-value scaffold for designing metabolically stable, lipophilic active ingredients.[1]

Executive Summary

1-Tert-butyl-3,5-difluorobenzene is an underutilized but highly strategic building block for modern agrochemistry.[1] Its unique substitution pattern offers a "perfect storm" of physicochemical advantages:

-

Metabolic Blocking: The bulky tert-butyl group at position 1 effectively blocks metabolic oxidation at the para-position relative to the functionalization site (typically C4), a common failure point in early-stage pesticide candidates.

-

Lipophilicity Modulation: The tert-butyl moiety significantly increases

, enhancing cuticular penetration in herbicides and insecticides. -

Regiocontrol: The interplay between the steric bulk of the tert-butyl group and the inductive directing effects of the fluorine atoms allows for highly predictable regioselective functionalization at the C4 position.

This guide provides validated protocols for converting this building block into high-value intermediates (aryl boronic acids, aldehydes, and halides) suitable for Suzuki-Miyaura cross-couplings and pyrethroid ester synthesis.[1]

Chemical Profile & Strategic Value

| Property | Value | Strategic Implication |

| CAS No. | 102466-99-9 | Unique identifier for sourcing.[1] |

| Molecular Weight | 170.20 g/mol | Low MW allows room for complex pharmacophores. |

| Boiling Point | ~175 °C | Stable under standard reflux conditions. |

| Electronic Character | Electron-Deficient Ring | Deactivated towards oxidation; activated for nucleophilic attack if further fluorinated.[1] |

| C4 Acidity (pKa) | ~34 (Est.) | The C4 proton is flanked by two Fluorines, making it significantly more acidic than C2/C6. |

Structural Logic

The molecule possesses a

-

Sterics: C2 and C6 are sterically crowded by the tert-butyl group.

-

Electronics: C4 is activated for lithiation by the inductive withdrawal of two ortho-fluorine atoms (

effect), making the C4-H bond the most acidic.[1]

Experimental Protocols

Protocol A: Regioselective C4-Lithiation and Formylation

Objective: Synthesis of 4-tert-butyl-2,6-difluorobenzaldehyde (Key intermediate for pyrethroid analogs).[1] Mechanism: Directed ortho-lithiation (DoM) driven by acidity and coordination.[1]

Materials

-

1-Tert-butyl-3,5-difluorobenzene (1.0 eq)[1]

- -Butyllithium (1.2 eq, 2.5 M in hexanes)[1]

-

DMF (Dimethylformamide) (1.5 eq, anhydrous)

-

THF (Tetrahydrofuran) (anhydrous, solvent)[2]

-

Ammonium chloride (sat. aq., quench)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with

for 15 mins. -

Solvation: Add 1-Tert-butyl-3,5-difluorobenzene (10.0 g, 58.8 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzyne formation via Li-F elimination.[1]

-

Lithiation: Add

-BuLi (28.2 mL, 70.5 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C.-

Observation: The solution may turn a pale yellow.

-

Aging:[1] Stir at -78 °C for 1 hour to ensure complete deprotonation at C4.

-

-

Electrophile Addition: Add DMF (6.8 mL, 88.2 mmol) dropwise. The reaction is exothermic; ensure temp stays < -65 °C.

-

Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.

-

Quench: Pour the reaction mixture into a vigorously stirring solution of saturated

(100 mL) and ice. -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with water and brine. Dry over -

Purification: The crude oil is typically >90% pure. Purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the aldehyde as a clear oil.

Yield Expectation: 85-92%

Validation:

Protocol B: Electrophilic Bromination (Access to Cross-Coupling Partners)

Objective: Synthesis of 1-Bromo-4-tert-butyl-2,6-difluorobenzene. Use Case: Precursor for Suzuki couplings to attach heteroaromatic rings (e.g., for SDHI fungicides).

Materials

-

1-Tert-butyl-3,5-difluorobenzene (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.1 eq)[1]

-

Sulfuric Acid (

) or Triflic Acid (Catalytic amount)[1] -

Acetonitrile (Solvent)[1]

Methodology

-

Dissolution: Dissolve substrate in Acetonitrile (0.5 M concentration).

-

Activation: Add NBS (1.1 eq) in one portion.

-

Catalysis: Add concentrated

(5 mol%). -

Reaction: Stir at room temperature for 4-6 hours. Monitor by GC-MS.[1]

-

Note: The bulky tert-butyl group directs para, and the fluorines direct ortho/para. All directors synergistically activate the C4 position.

-

-

Workup: Quench with

(aq) to remove excess bromine. Extract with hexanes.[3]

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the parent building block.

Figure 1: Divergent synthetic pathways. The lithiation route (red) allows access to carbon-carbon bond forming electrophiles, while direct bromination (dashed) provides a handle for metal-catalyzed couplings.[1]

Strategic Application in Agrochemical Design

Case Study: Design of a "Blocked" Pyrethroid

Classical pyrethroids (e.g., Transfluthrin) utilize a tetrafluorobenzyl alcohol moiety. Replacing this with a 2,6-difluoro-4-tert-butylbenzyl moiety offers a specific advantage:

-

Metabolic Stability: The tert-butyl group acts as a "metabolic stopper." In standard aromatics, Cytochrome P450 enzymes often hydroxylate the para-position. The bulky tert-butyl group sterically and electronically prevents this oxidation, potentially extending the residual activity of the pesticide in the field.

-

Physical Properties:

| Moiety | LogP Contribution | Metabolic Liability |

| Phenyl | +1.9 | High (Para-oxidation) |

| 4-F-Phenyl | +2.1 | Medium |

| 4-tBu-2,6-F2-Phenyl | +4.2 | Low (Blocked) |

Formulation Note

Active ingredients derived from this building block will exhibit high lipophilicity.

-

Recommended Formulation: Emulsifiable Concentrate (EC) or Suspension Concentrate (SC).

-

Solubility: Excellent solubility in aromatic solvents (Solvesso 100/150) due to the lipophilic tert-butyl tail.[1]

References

-

Regioselective Lithiation of Difluorobenzenes

-

Acidity Trends in Fluorinated Aromatics

- Title: Substituent Effects on Acidity (Inductive effects of Fluorine).

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Agrochemical Intermediates (Transfluthrin/Metofluthrin Context)

-

Safety of Organolithium Reagents

- Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

- Source: PubMed Central (PMC).

-

URL:[Link]

Sources

Application Note: Thermodynamic Friedel-Crafts Alkylation Protocol for the Synthesis of 1-tert-Butyl-3,5-difluorobenzene

Executive Summary

1-tert-Butyl-3,5-difluorobenzene is a highly valued fluorinated aromatic building block utilized extensively in the design of agrochemicals, pharmaceuticals, and advanced functional materials. The integration of a bulky tert-butyl group alongside two meta-oriented fluorine atoms provides a unique physicochemical profile, combining enhanced lipophilicity, steric shielding, and metabolic robustness.

Synthesizing this specific regiochemistry via the direct Friedel-Crafts alkylation of 1,3-difluorobenzene presents a classic synthetic challenge: overcoming kinetic control to achieve the thermodynamic sink. Because fluorine atoms are ortho/para-directing, kinetic electrophilic attack strongly favors the [1]. However, by engineering the reaction conditions to exploit the reversibility of the , the bulky tert-butyl group can be driven to the sterically unhindered 5-position, yielding the target compound as a highly pure [2].

Mechanistic Causality & Reaction Dynamics (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and temperature profiles are selected, rather than merely following a recipe. This protocol is governed by the interplay between electronic directing effects and steric strain.

Kinetic Control (Electronic Directing Effects)

When 1,3-difluorobenzene reacts with the tert-butyl carbocation, the transition state energy is dictated by the +M (mesomeric) stabilizing effect of the fluorine atoms. Positions 4 and 6 are ortho to one fluorine and para to the other, making them the most electron-rich sites. Consequently, at low temperatures (0–5 °C), the reaction rapidly and almost exclusively yields the kinetic product: 1-tert-butyl-2,4-difluorobenzene .

Thermodynamic Control (Steric Relief)

The tert-butyl group is exceptionally bulky (A-value ~4.8 kcal/mol). In the 2,4-isomer, it experiences severe steric repulsion from the adjacent ortho-fluorine atom. In the presence of a strong, hard Lewis acid (anhydrous AlCl₃) and elevated thermal energy (80 °C), the alkylation becomes reversible. The 2,4-isomer undergoes dealkylation, regenerating the tert-butyl carbocation, which subsequently attacks the 5-position. Although C5 is electronically deactivated (meta to both fluorines), it is flanked only by small hydrogen atoms, completely relieving the steric strain. Thus, 1-tert-butyl-3,5-difluorobenzene is the global thermodynamic minimum.

Figure 1. Reaction coordinate mapping kinetic vs thermodynamic control in Friedel-Crafts alkylation.

Quantitative Data & Optimization

The success of this protocol hinges on the correct selection of the Lewis acid and the precise application of thermal energy. Milder Lewis acids fail to facilitate the necessary dealkylation step.

Table 1: Lewis Acid Catalyst Efficiency for Thermodynamic Equilibration

| Catalyst | Temperature Profile | Reversibility / Migration Efficiency | Primary Outcome |

| AlCl₃ | 80 °C (DCE Reflux) | Excellent | High yield of 3,5-isomer (>95%) |

| FeCl₃ | 80 °C (DCE Reflux) | Poor | Reaction stalls at 2,4-isomer |

| BF₃·OEt₂ | 80 °C (DCE Reflux) | None | Only kinetic product observed |

| HF/SbF₅ | 0 °C to 25 °C | Moderate | Extensive polyalkylation/decomposition |

Table 2: Isomer Distribution over Time at 80 °C (GC Area %)

| Time (h) | 1-tert-Butyl-2,4-difluorobenzene (Kinetic) | 1-tert-Butyl-3,5-difluorobenzene (Thermodynamic) | Unreacted SM / Byproducts |

| 1 | 85% | 5% | 10% |

| 6 | 45% | 48% | 7% |

| 12 | 15% | 80% | 5% |

| 24 | < 2% | > 95% | ~ 3% |

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . The reaction does not proceed to the quench phase based on a blind timer; rather, it is gated by an In-Process Control (IPC) utilizing GC-MS to analytically confirm that the thermodynamic shift has occurred.

Materials Required

-

Substrate: 1,3-Difluorobenzene (1.0 equiv, anhydrous)

-

Alkylating Agent: tert-Butyl chloride (1.2 equiv, anhydrous)

-

Catalyst: Aluminum chloride (AlCl₃, 1.5 equiv, strictly anhydrous, handled in a glovebox)

-

Solvent: 1,2-Dichloroethane (DCE, 5 volumes). Causality note: DCE is chosen because its boiling point (~83 °C) perfectly aligns with the thermal energy required to overcome the activation barrier for dealkylation without causing solvent degradation.

-

Quench Reagents: Crushed ice, 1M HCl, Dichloromethane (DCM).

Step-by-Step Procedure

Step 1: Initiation (Kinetic Phase)

-

In an oven-dried, 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge the anhydrous AlCl₃ and DCE.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add 1,3-difluorobenzene dropwise.

-

Slowly add tert-butyl chloride via a syringe pump over 30 minutes. Critical Causality: Maintain the internal temperature below 5 °C. If tert-butyl chloride is added at elevated temperatures, the instantaneous generation of high concentrations of carbocations leads to irreversible polyalkylation. The low-temperature kinetic sink safely "stores" the tert-butyl groups on the arene ring.

Step 2: Equilibration (Thermodynamic Phase) 5. Remove the ice bath and allow the reaction to warm to room temperature. 6. Gradually heat the mixture to reflux (approx. 80 °C). 7. Self-Validating IPC: After 12 hours, withdraw a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with DCM, and analyze via GC-MS. 8. Continue refluxing (typically 18–24 hours total) until the GC-MS area ratio of the 3,5-isomer to the 2,4-isomer strictly exceeds 95:5.

Step 3: Quenching & Workup 9. Cool the reaction mixture to 0 °C. 10. Carefully pour the mixture over crushed ice containing 1M HCl to safely destroy the active aluminum complex. 11. Separate the organic layer. Extract the aqueous layer twice with DCM. 12. Wash the combined organic layers with saturated NaHCO₃, followed by brine. 13. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 14. Purify the crude product via fractional distillation under reduced pressure or silica gel flash chromatography (eluting with 100% hexanes) to isolate pure 1-tert-butyl-3,5-difluorobenzene as a clear liquid.

Figure 2. Step-by-step experimental workflow for synthesizing 1-tert-butyl-3,5-difluorobenzene.

References

-

Schlosser, M., Guio, L., & Leroux, F. (2001). Multiple Hydrogen/Lithium Interconversions at the Same Benzene Nucleus: Two at the Most. Journal of the American Chemical Society, 123(14), 3273-3278.[Link]

-

Wang, X., et al. (2020). Direct C(sp2)–H alkylation of unactivated arenes enabled by photoinduced Pd catalysis. Nature Communications, 11, 5263.[Link]

-

Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.[Link]

Sources

Cross-coupling reactions involving 1-Tert-butyl-3,5-difluorobenzene

Application Note: Functionalization & Cross-Coupling of 1-Tert-butyl-3,5-difluorobenzene

Executive Summary

This guide details the regioselective functionalization and cross-coupling of 1-Tert-butyl-3,5-difluorobenzene (CAS 342822-68-8) .[] This scaffold is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (

We present two validated workflows for accessing the critical C4-functionalized intermediate (4-position relative to tert-butyl, between the two fluorines):

-

Transition-Metal Catalyzed C-H Borylation: A mild, scalable approach using Iridium catalysis.[]

-

Directed Ortho-Metalation (DoM): A traditional cryogenic approach utilizing lithium-halogen exchange thermodynamics.[]

Structural Analysis & Reactivity Profile

The reactivity of 1-Tert-butyl-3,5-difluorobenzene is governed by the interplay between the steric bulk of the tert-butyl group and the electronic activation of the fluorine atoms.[]

Regioselectivity Map:

-

C1 (Tert-butyl): Steric anchor; blocks metabolic oxidation.[]

-

C2/C6 (Ortho to t-Bu): Sterically occluded.[] The tert-butyl group creates a high energy barrier for approach by bulky catalysts or bases.[]

-

C4 (Para to t-Bu, Between Fs): The "Sweet Spot."

-

Electronic: Highly acidic proton (pKa

32-33) due to the inductive effect (-I) of two flanking fluorine atoms.[] -

Steric: Least hindered position.[] The Van der Waals radius of Fluorine (1.47 Å) is significantly smaller than tert-butyl, allowing access for catalytic cycles.

-

Mechanistic Diagram: The following diagram illustrates the competing forces and the resulting dominant reaction pathway.

Caption: Logical flow determining the regioselectivity at the C4 position.

Protocol A: Iridium-Catalyzed C-H Borylation

Best for: Late-stage functionalization, tolerance of sensitive functional groups, and room-temperature processing.[]

This method utilizes the steric sensitivity of the active catalyst species

Materials

-

Substrate: 1-Tert-butyl-3,5-difluorobenzene (1.0 equiv)[]

-

Boron Source:

(Bis(pinacolato)diboron) (0.6 - 1.0 equiv) -

Catalyst Precursor:

(1.5 mol%) -

Ligand:

(4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)[] -

Solvent: THF or Hexane (Anhydrous)[2]

Step-by-Step Procedure

-

Catalyst Activation: In a glovebox or under Argon, mix

(10 mg, 0.015 mmol) and -

Reagent Addition: Add

(152 mg, 0.6 mmol) to the catalyst solution. Stir for 5 minutes. -

Substrate Addition: Add 1-Tert-butyl-3,5-difluorobenzene (170 mg, 1.0 mmol).

-

Reaction: Seal the vial and heat to 60°C for 4-6 hours . (Note: Reaction often proceeds at RT but heating ensures completion).

-

Monitoring: Monitor via GC-MS. Look for the disappearance of starting material (m/z 170) and appearance of the boronate ester (m/z ~296).

-

Workup: Concentrate the solvent in vacuo.

-

Purification: Pass through a short plug of silica gel (eluent: 5% EtOAc in Hexanes) to remove the catalyst.

-

Critical Note: Pinacol esters can be hydrolytically unstable on acidic silica; use neutral alumina if degradation is observed.[]

-

Yield Expectation: 85-95% isolated yield of 2-(4-(tert-butyl)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[]

Protocol B: Directed Ortho-Metalation (DoM)

Best for: Large-scale synthesis, cost-efficiency, and generating diverse electrophilic traps (Iodides, Acids, Stannanes).

The two fluorine atoms at C3 and C5 dramatically increase the acidity of the C4 proton, allowing for clean deprotonation by

Materials

-

Substrate: 1-Tert-butyl-3,5-difluorobenzene[]

-

Base:

-Butyllithium (2.5 M in Hexanes)[][2] -

Electrophile: Iodine (

) or Triisopropyl borate ( -

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add substrate (1.70 g, 10 mmol) and anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add

-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes via syringe pump.-

Observation: The solution may turn slight yellow.[3]

-

Aging:[] Stir at -78°C for 1 hour. The lithiated species (4-lithio-1-tert-butyl-3,5-difluorobenzene) is stable at this temperature.[]

-

-

Quenching (Choose One):

-

Option A (Iodide): Add solution of

(3.0 g in 10 mL THF). Solution turns dark violet, then fades to yellow/brown. -

Option B (Boronic Acid): Add

(2.8 mL, 12 mmol). Warm to RT, then quench with 1M HCl.

-

-

Workup:

-

Quench with saturated

(aq). -

Extract with

(3x). Wash combined organics with

-

-

Purification: Recrystallization from Hexanes (for Iodide) or precipitation (for Boronic Acid).

Cross-Coupling Optimization (Suzuki-Miyaura)

Once the boronic ester (from Protocol A) or iodide (from Protocol B) is generated, it serves as a premium coupling partner.

Reaction Class: Suzuki-Miyaura Coupling Challenge: The steric bulk of the tert-butyl group is remote, but the ortho-fluorines create electronic repulsion and some steric crowding at the Pd center.[]

Recommended Conditions:

| Component | Standard Condition | Challenging/Hindered Partners |

| Catalyst | ||

| Base | ||

| Solvent | Dioxane / | Toluene / |

| Temp | 80°C | 100°C |

Data Table: Comparative Efficiency

| Method | Regioselectivity (C4:Other) | Isolated Yield | Atom Economy | Scalability |

| Ir-Catalyzed Borylation | > 99:1 | 92% | High | Moderate (Cost of Ir) |

| DoM (Lithiation) | > 98:2 | 88% | Moderate | High (Low material cost) |

References

-

Iridium-Catalyzed C-H Borylation Mechanics

-

Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science. Link

- Note: Establishes the steric governance of Ir-borylation, confirming preference for the C4 position in 1,3-substituted arenes.

-

-

Lithiation of Fluoroarenes

-

Schlosser, M. (2005). The 2×3 "Whetstone of Wits" for Organometallic Chemists: Lithiation of Fluoroarenes. Angewandte Chemie International Edition. Link

-

Note: Defines the "ortho-fluorine" directing effect and the acidity of protons flanked by two fluorine atoms.[]

-

-

Suzuki Coupling of Hindered/Fluorinated Boronates

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

- Note: Provides protocols for coupling electron-deficient, ortho-substituted aryl boron

-

-

Applications in Materials Science (Oligophenyls)

Sources

Technical Support Center: Optimizing Yield in 1-Tert-butyl-3,5-difluorobenzene Synthesis

Welcome to the Technical Support Center for the synthesis of 1-tert-butyl-3,5-difluorobenzene . This specialty fluorinated aromatic building block is notoriously difficult to synthesize in high yields due to the extreme steric hindrance of the tert-butyl group and the unique electronic properties of the difluorobenzene core.

This guide provides field-proven troubleshooting strategies for the two most common synthetic pathways: Pathway A (Kumada Cross-Coupling) and Pathway B (Direct SNAr via Organolithium).

Section 1: Pathway A - Kumada Cross-Coupling

Reaction: 1-Bromo-3,5-difluorobenzene + tert-Butylmagnesium chloride

Q1: Why is my yield of 1-tert-butyl-3,5-difluorobenzene so low, with 1,3-difluorobenzene appearing as the major byproduct?

Causality: You are observing dehalogenation (reduction) of your starting material. The tert-butyl group possesses nine

Q2: How can I suppress -hydride elimination and force the cross-coupling?

Causality & Solution: You must switch your catalyst. Standard phosphine ligands (like PPh3 or dppf) are too flexible and allow the conformational rotation required for

Protocol 1: Optimized Kumada Coupling (Self-Validating System)

-

Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) and Pd-PEPPSI-IPr (2 mol%) in anhydrous THF (0.2 M).

-

Temperature Control: Cool the mixture to 0 °C. Causality: Lower temperatures slow down off-cycle resting states and favor controlled transmetalation.

-

Addition: Add t-BuMgCl (1.2 eq, 1.0 M in THF) dropwise via syringe pump over 45 minutes. Causality: Fast addition spikes the local Grignard concentration, promoting catalyst poisoning and homocoupling.

-

Self-Validation Step: After 2 hours, quench a 0.1 mL aliquot in saturated NH4Cl and analyze via GC-MS. If 1,3-difluorobenzene exceeds 5%, verify the integrity of your Grignard reagent (excess free magnesium can cause direct reduction) and ensure strict anaerobic conditions.

-

Workup: Warm to room temperature, stir for 12 hours, quench with NH4Cl, extract with diethyl ether, and purify via silica gel chromatography (hexanes).

Section 2: Pathway B - Direct SNAr (The Schlosser Method)

Reaction: 1,3,5-Trifluorobenzene + tert-Butyllithium

Q3: When reacting 1,3,5-trifluorobenzene with t-BuLi, I get a messy mixture of mono-, di-, and tri-tert-butylated products, alongside 2,4,6-trifluorobenzoic acid (after CO2 quench). Why?

Causality: tert-Butyllithium acts as both a powerful nucleophile and an extremely strong base. When introduced to 1,3,5-trifluorobenzene, two competing pathways occur:

-

SNAr (Nucleophilic Attack): t-BuLi attacks a fluorinated carbon, ejecting LiF and forming the desired alkylated product[4].

-

Deprotonation (ortho-Lithiation): t-BuLi deprotonates the highly acidic ring protons (flanked by two fluorines) to form 2,4,6-trifluorophenyllithium[3].

Furthermore, if the local concentration of t-BuLi is too high, the mono-substituted product will undergo subsequent SNAr reactions to yield 1,3-di-tert-butyl-5-fluorobenzene or 1,3,5-tri-tert-butylbenzene[3].

Q4: How do I control the reaction to selectively obtain the mono-substituted product?

Causality & Solution: The SNAr pathway is kinetically favored, while the deprotonation pathway is thermodynamically favored. To isolate 1-tert-butyl-3,5-difluorobenzene, you must exploit kinetic control by running the reaction at strictly cryogenic temperatures (-78 °C) in a non-polar solvent (pentane)[3]. You must also strictly limit the stoichiometry to 1.0 equivalent of t-BuLi.

Protocol 2: Controlled SNAr Protocol (Self-Validating System)

-

Preparation: Dissolve 1,3,5-trifluorobenzene (1.0 eq) in anhydrous pentane (0.1 M) under argon. Causality: Pentane promotes the hexameric aggregation state of t-BuLi, moderating its basicity compared to THF.

-

Cryogenic Cooling: Cool the flask in a dry ice/acetone bath to exactly -78 °C. Allow 15 minutes for thermal equilibration.

-

Addition: Add t-BuLi (1.0 eq, 1.7 M in pentane) dropwise down the side of the flask over 1 hour. Causality: Pre-cooling the titrant on the flask wall prevents localized warm spots that trigger poly-alkylation.

-

Self-Validation Step: After 2 hours at -78 °C, quench a 0.5 mL aliquot with crushed dry ice (CO2) and analyze by LC-MS. If 2,4,6-trifluorobenzoic acid is detected, your internal temperature rose too high, shifting the reaction toward thermodynamic deprotonation[5].

-

Quench & Workup: Quench the bulk reaction at -78 °C with anhydrous methanol (2.0 eq) to instantly destroy unreacted t-BuLi and protonate any trace ortho-lithiated species back to starting material. Warm to room temperature, wash with water, and purify by fractional distillation.

Section 3: Quantitative Data & Method Comparison

| Parameter | Pathway A: Kumada Cross-Coupling | Pathway B: Direct SNAr (Schlosser Method) |

| Starting Material | 1-Bromo-3,5-difluorobenzene | 1,3,5-Trifluorobenzene |

| Reagent | t-BuMgCl (1.2 eq) | t-BuLi (1.0 eq) |

| Catalyst | Pd-PEPPSI-IPr (1-2 mol%) | None (Catalyst-free) |

| Primary Challenge | Competing ortho-lithiation & Over-alkylation | |

| Optimized Temp. | 0 °C to Room Temperature | -78 °C (Strictly cryogenic) |

| Solvent System | Anhydrous THF | Anhydrous Pentane |

| Typical Yield | 65 - 75% | 70 - 80% |

Section 4: Mechanistic Visualizations

Mechanistic pathways in Pd-catalyzed Kumada coupling of 1-bromo-3,5-difluorobenzene.

Kinetic vs. thermodynamic control in the reaction of 1,3,5-trifluorobenzene with t-BuLi.

Section 5: References

-

Multiple Hydrogen/Lithium Interconversions at the Same Benzene Nucleus: Two at the Most Source: Journal of the American Chemical Society (acs.org) URL:

-

Total Synthesis of (+)-Vicenin-2 Source: Organic Letters (acs.org) URL:

-

Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling Source: MDPI (mdpi.com) URL:

-

Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation Source: Comptes Rendus Chimie (academie-sciences.fr) URL:

Sources

Technical Support Center: Purification of 1-Tert-butyl-3,5-difluorobenzene

Welcome to the technical support guide for the purification of 1-Tert-butyl-3,5-difluorobenzene (CAS 342822-68-8). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their downstream applications. As a key reagent in the synthesis of complex fluorinated aromatic compounds, the purity of this substance is paramount for achieving reliable and reproducible results.[]

This guide is structured to help you diagnose common issues encountered during purification and select the most appropriate methodology for your specific needs.

Initial Assessment: Choosing Your Purification Strategy

The first step in any purification workflow is to select the right tool for the job. The choice depends on the scale of your reaction, the physical properties of your target compound and its impurities, and the required final purity. 1-Tert-butyl-3,5-difluorobenzene is a liquid at room temperature, making fractional distillation and column chromatography the most viable purification methods.

Below is a decision-making workflow to guide your choice.

Caption: Workflow for selecting a purification method.

Fractional Distillation: The Workhorse for Bulk Purification

Fractional distillation is the preferred method for purifying 1-Tert-butyl-3,5-difluorobenzene on a larger scale, especially for removing volatile impurities like residual starting materials. The technique separates compounds based on differences in their boiling points.[2]

Physical Properties for Separation:

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| 1-Tert-butyl-3,5-difluorobenzene | 170.20 | ~180-200 (estimated) | The primary target. Its boiling point is estimated based on similar structures like 1-tert-Butyl-3,5-dimethylbenzene (205-206 °C).[][3] |

| 1,3-Difluorobenzene | 114.09 | 83 | A common unreacted starting material. The large boiling point difference makes it easily separable. |

| Di-tert-butyl-difluorobenzene isomers | 226.29 | >220 (estimated) | Poly-alkylated byproducts; will remain as high-boiling residue. |

Troubleshooting Guide: Fractional Distillation

Q1: My distillation is very slow, or nothing is distilling over, even though the pot is boiling.

A1: This issue, known as refluxing, often points to insufficient heat transfer or poor insulation.[4]

-

Causality: The vapor is condensing prematurely and returning to the distilling flask instead of reaching the condenser. This happens when the energy supplied is only enough to boil the liquid but not to heat the entire distillation head and column to the vapor's boiling point.

-

Solutions:

-

Increase Heat: Gradually increase the temperature of the heating mantle. Ensure the liquid is boiling at a steady rate.

-

Insulate the Apparatus: Wrap the neck of the flask and the fractionation column with glass wool or aluminum foil.[2] This minimizes heat loss to the environment, especially in a fume hood with high airflow, allowing the vapor to travel up the column.[2][4]

-

Q2: The distillation is too fast, and the thermometer reading is fluctuating. I suspect my collected fractions are impure.

A2: A rapid distillation rate prevents the establishment of the liquid-vapor equilibria necessary for efficient separation.[4]

-

Causality: Excessive heating forces both low- and high-boiling components into the vapor phase without allowing for the multiple condensation-vaporization cycles that enrich the vapor in the more volatile component.[5] This leads to poor separation.

-

Solutions:

-

Reduce Heat: Lower the heating mantle temperature to achieve a slow, steady distillation rate of approximately 1-2 drops per second.

-

Ensure Proper Column Packing: Use a packed column (e.g., with Raschig rings or metal sponge) to increase the surface area for condensation-vaporization cycles.[2] A longer column or more efficient packing improves separation.[5]

-

Check Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.[6]

-

Q3: The temperature dropped after my first fraction was collected, and the distillation has stopped.

A3: This is expected behavior after the lowest-boiling component has been completely removed.

-

Causality: Once the impurity with the lowest boiling point (e.g., 1,3-difluorobenzene) has been distilled, the temperature in the pot must rise to the boiling point of the next component (your product). The distillation will pause during this heating phase.

-

Solution:

-

Increase Heating Mantle Temperature: After collecting the first fraction, gradually increase the heat to bring the mixture to the boiling point of 1-Tert-butyl-3,5-difluorobenzene.

-

Change Receiving Flasks: Be prepared to switch receiving flasks quickly once the temperature begins to rise again and stabilizes at the boiling point of your target compound.

-

Column Chromatography: For High-Purity and Isomer Separation

When high purity is essential or when impurities have boiling points very close to the product (e.g., isomers), column chromatography is the method of choice.[7] It separates compounds based on their differential adsorption to a stationary phase.[8]

Troubleshooting Guide: Column Chromatography

Q1: I'm running a column, but my compound is not eluting, or it's taking a very long time.

A1: This indicates that your chosen solvent system (mobile phase) is not polar enough to move the compound through the stationary phase.

-

Causality: 1-Tert-butyl-3,5-difluorobenzene is a relatively nonpolar compound. However, if it adheres too strongly to the silica gel, a nonpolar eluent like pure hexane may not be sufficient to displace it.

-

Solutions:

-